4-(5-Formylthiophen-2-yl)benzonitrile 4-(5-Formylthiophen-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 220399-23-5
VCID: VC5938550
InChI: InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8H
SMILES: C1=CC(=CC=C1C#N)C2=CC=C(S2)C=O
Molecular Formula: C12H7NOS
Molecular Weight: 213.25

4-(5-Formylthiophen-2-yl)benzonitrile

CAS No.: 220399-23-5

Cat. No.: VC5938550

Molecular Formula: C12H7NOS

Molecular Weight: 213.25

* For research use only. Not for human or veterinary use.

4-(5-Formylthiophen-2-yl)benzonitrile - 220399-23-5

Specification

CAS No. 220399-23-5
Molecular Formula C12H7NOS
Molecular Weight 213.25
IUPAC Name 4-(5-formylthiophen-2-yl)benzonitrile
Standard InChI InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8H
Standard InChI Key AJOXIADTZVUUGY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)C2=CC=C(S2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiophene ring substituted at the 2-position with a benzonitrile group and at the 5-position with a formyl group. This arrangement creates a conjugated system that enhances electronic delocalization, a property critical for applications in organic electronics. The IUPAC name, 4-(5-formylthiophen-2-yl)benzonitrile, reflects this substitution pattern. The SMILES notation \text{C1=CC(=CC=C1C#N)C2=CC=C(S2)C=O and InChIKey AJOXIADTZVUUGY-UHFFFAOYSA-N provide unambiguous identifiers for its structure .

Table 1: Key Structural Identifiers

PropertyValue
CAS No.220399-23-5
Molecular FormulaC12H7NOS\text{C}_{12}\text{H}_{7}\text{NOS}
Molecular Weight213.25 g/mol
IUPAC Name4-(5-formylthiophen-2-yl)benzonitrile
SMILESC1=CC(=CC=C1C#N)C2=CC=C(S2)C=O

Physical Properties

4-(5-Formylthiophen-2-yl)benzonitrile exhibits a melting point of 208–210°C (decomposition) and a predicted boiling point of 413.6±40.0°C . Its density is estimated at 1.30±0.1 g/cm³, consistent with aromatic compounds bearing polar functional groups. Solubility data remain unreported, suggesting limited solubility in common solvents, which may necessitate specialized solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for practical use .

Table 2: Thermodynamic and Physical Properties

PropertyValue
Melting Point208–210°C (decomp)
Boiling Point413.6±40.0°C (Predicted)
Density1.30±0.1 g/cm³ (Predicted)
SolubilityNot available

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-(5-Formylthiophen-2-yl)benzonitrile typically involves cross-coupling reactions and functional group transformations. A plausible route begins with the preparation of 4-(5-bromothiophen-2-yl)benzonitrile (CAS No. N/A), a brominated precursor, followed by formylation via the Vilsmeier-Haack reaction . This method employs phosphoryl chloride (POCl3\text{POCl}_3) and DMF to introduce the formyl group at the 5-position of the thiophene ring .

Step 1: Bromination
A Suzuki-Miyaura coupling between 2-bromothiophene and 4-cyanophenylboronic acid yields 4-(5-bromothiophen-2-yl)benzonitrile .

Step 2: Formylation
The brominated intermediate undergoes formylation using POCl3\text{POCl}_3-DMF, replacing the bromine atom with a formyl group. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich thiophene ring.

Optimization Considerations

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) enhance coupling efficiency.

  • Temperature: Formylation typically occurs at 0–5°C to minimize side reactions.

  • Yield: Reported yields for analogous reactions range from 60–75%, depending on purification methods .

Applications in Medicinal Chemistry and Materials Science

Materials Science Applications

The compound’s conjugated π-system and electron-withdrawing nitrile group make it a candidate for organic semiconductors and non-linear optical materials. Its incorporation into polymers could enhance charge transport properties in organic field-effect transistors (OFETs).

DomainApplicationMechanism
Medicinal ChemistryKinase inhibitor developmentBinding to ATP pockets
Materials ScienceOrganic semiconductor synthesisπ-π stacking and charge delocalization
CatalysisLigand design for metal complexesCoordination via nitrile and formyl

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR would reveal signals for the formyl proton (~9.8 ppm), aromatic protons (~7.5–8.2 ppm), and thiophene protons (~6.8–7.3 ppm).

  • IR Spectroscopy: Stretching vibrations for C=O\text{C=O} (~1680 cm⁻¹), C≡N\text{C≡N} (~2240 cm⁻¹), and C-S\text{C-S} (~680 cm⁻¹) confirm functional groups .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 213.25.

Comparative Analysis with Related Compounds

Structural Analogues

  • 4-(5-Bromothiophen-2-yl)benzonitrile: Lacks the formyl group, serving as a precursor for further functionalization .

  • 5-Thiophenecarboxaldehyde: Simpler structure without the benzonitrile moiety, limiting conjugation.

Functional Differences

The formyl group in 4-(5-Formylthiophen-2-yl)benzonitrile enables aldehyde-specific reactions (e.g., condensations), absent in bromo or unsubstituted analogs. This versatility enhances its utility in multi-step syntheses .

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